molecular formula C11H17BN2 B14739925 1-Ethyl-2-phenyl-1,3,2-diazaborinane CAS No. 6129-30-2

1-Ethyl-2-phenyl-1,3,2-diazaborinane

Cat. No.: B14739925
CAS No.: 6129-30-2
M. Wt: 188.08 g/mol
InChI Key: XDELHQJFVXHAJN-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenyl-1,3,2-diazaborinane is a chemical compound that belongs to the class of diazaborinanes. These compounds are characterized by the presence of a boron-nitrogen ring structure. The unique combination of boron and nitrogen atoms in the ring imparts distinctive chemical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

The synthesis of 1-Ethyl-2-phenyl-1,3,2-diazaborinane typically involves the reaction of ethylamine with phenylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the boron-nitrogen bond. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

1-Ethyl-2-phenyl-1,3,2-diazaborinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of boronic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of borohydride derivatives.

    Substitution: The compound can undergo substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction produces borohydrides .

Scientific Research Applications

1-Ethyl-2-phenyl-1,3,2-diazaborinane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-2-phenyl-1,3,2-diazaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron atoms can form stable covalent bonds with oxygen and nitrogen atoms in biomolecules, leading to the formation of boron-containing complexes. These complexes can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

1-Ethyl-2-phenyl-1,3,2-diazaborinane can be compared with other diazaborinane compounds, such as:

The uniqueness of this compound lies in its specific combination of ethyl and phenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

CAS No.

6129-30-2

Molecular Formula

C11H17BN2

Molecular Weight

188.08 g/mol

IUPAC Name

1-ethyl-2-phenyl-1,3,2-diazaborinane

InChI

InChI=1S/C11H17BN2/c1-2-14-10-6-9-13-12(14)11-7-4-3-5-8-11/h3-5,7-8,13H,2,6,9-10H2,1H3

InChI Key

XDELHQJFVXHAJN-UHFFFAOYSA-N

Canonical SMILES

B1(NCCCN1CC)C2=CC=CC=C2

Origin of Product

United States

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